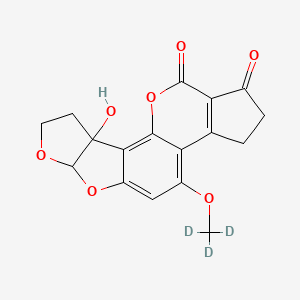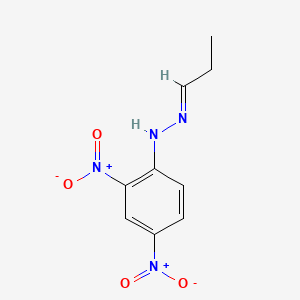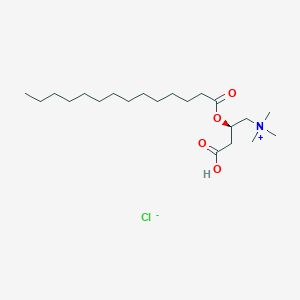
Desmethylcarfentanil sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmethylcarfentanil sodium salt is a potent synthetic opioid that is structurally similar to fentanyl. It is primarily used in research and forensic applications due to its high potency and specific binding properties. The compound is categorized as a precursor in the synthesis of carfentanil, another highly potent opioid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Desmethylcarfentanil sodium salt can be synthesized through a series of chemical reactions involving the modification of carfentanil. The synthetic route typically involves the reduction of carfentanil to remove the methyl group, resulting in desmethylcarfentanil. This process requires specific reaction conditions, including the use of reducing agents and controlled temperatures .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated systems to ensure precision and consistency. The process includes the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The final product is then converted to its sodium salt form for stability and ease of handling .
Analyse Chemischer Reaktionen
Types of Reactions
Desmethylcarfentanil sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify its chemical structure.
Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetonitrile, pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction can lead to the formation of alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Desmethylcarfentanil sodium salt is widely used in scientific research due to its high potency and specificity. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of opioids.
Biology: Employed in studies to understand opioid receptor interactions and signaling pathways.
Medicine: Investigated for its potential use in pain management and anesthesia, although its high potency limits its clinical application.
Industry: Utilized in the synthesis of other potent opioids and related compounds.
Wirkmechanismus
Desmethylcarfentanil sodium salt exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and sedative effects. The compound’s high affinity for these receptors makes it extremely potent, even at low concentrations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carfentanil: A highly potent opioid used primarily in veterinary medicine.
Fentanyl: A widely used synthetic opioid for pain management in humans.
Desmethylcarfentanil amide: A structural analog with similar binding properties.
Uniqueness
Desmethylcarfentanil sodium salt is unique due to its specific structural modifications, which result in a higher potency and longer duration of action compared to other similar compounds. Its use as a precursor in the synthesis of carfentanil further highlights its significance in research and industrial applications .
Eigenschaften
CAS-Nummer |
98598-82-4 |
|---|---|
Molekularformel |
C23H27N2NaO3 |
Molekulargewicht |
402.46 |
Reinheit |
>98% |
Synonyme |
Sodium 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3R,7R)-3-hydroxy-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B1147568.png)








